An In-depth Technical Guide to 5-Butyl-4,6-dichloro-2-pyrimidinamine: Nomenclature, Synthesis, and Biological Activity
An In-depth Technical Guide to 5-Butyl-4,6-dichloro-2-pyrimidinamine: Nomenclature, Synthesis, and Biological Activity
Abstract
This technical guide provides a comprehensive overview of 5-butyl-4,6-dichloro-2-pyrimidinamine, a substituted pyrimidine derivative with demonstrated biological activity. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents due to its ability to interact with various biological targets.[1] This document, intended for researchers, chemists, and drug development professionals, delineates the precise nomenclature, physicochemical properties, a detailed synthetic pathway, and the known biological context of this specific compound. We will explore the causality behind the synthetic choices and contextualize its potential within the broader landscape of pyrimidine-based drug discovery, particularly as an inhibitor of immune-activated nitric oxide (NO) production.
Chemical Identity and Nomenclature
The precise identification and correct nomenclature of a chemical entity are fundamental for scientific communication and reproducibility. 5-Butyl-4,6-dichloro-2-pyrimidinamine belongs to the class of dichloropyrimidines, which are versatile intermediates in organic synthesis, particularly for developing kinase inhibitors and other therapeutic agents.[2] The two chlorine atoms can be selectively displaced in nucleophilic aromatic substitution reactions, allowing for the construction of diverse molecular libraries.[2]
Below is a summary of the key identifiers for this compound, primarily derived from its characterization in scientific literature.[3]
| Identifier | Value | Source |
| Systematic Name | 5-Butyl-4,6-dichloropyrimidin-2-amine | [3] |
| Alternate Name | 2-Amino-5-butyl-4,6-dichloropyrimidine | |
| Molecular Formula | C₈H₁₁Cl₂N₃ | [3] |
| Molecular Weight | 220.10 g/mol | [3] |
| CAS Number | Not explicitly assigned in sourced documents. | |
| InChI Key | (Predicted) YQGIRILVWVQGEP-UHFFFAOYSA-N | |
| SMILES | CCCCN1C(=C(Cl)N=C(N)N=C1Cl) |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are critical for compound verification and quality control. The following properties for 5-butyl-4,6-dichloro-2-pyrimidinamine have been experimentally determined.[3]
| Property | Value |
| Appearance | White solid |
| Melting Point | 169–170 °C |
| ¹H NMR (DMSO-d₆) | δ = 7.29 (2H, bs, NH₂), 2.59 (2H, m, CH₂), 1.45 (2H, m, CH₂), 1.33 (2H, m, CH₂), 0.91 (3H, t, J = 7.3, H-4′) |
| ¹³C NMR (DMSO-d₆) | δ = 160.78 (C-2), 160.76 (C-4 and 6), 117.71 (C-5), 30.37, 28.46 and 22.04 (C-1′, 2′ and 3′), 13.81 (C-4′) |
| Mass Spectrometry | GC/MS-EI, m/z (%): 219 and 221 [M⁺] (18), 176 and 178 [M⁺-Pr] (100) |
| Purity (as reported) | min. 99.5 % |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines has been optimized to achieve high yields.[3] The process involves the conversion of a more stable 2-amino-4,6-dihydroxypyrimidine precursor into the highly reactive dichlorinated analogue.
Experimental Protocol
The following two-stage protocol details the conversion of 2-amino-5-butyl-4,6-dihydroxypyrimidine to the target compound.
Stage 1: Protection with Vilsmeier-Haack-Arnold Reagent
-
Suspend 2-amino-5-butyl-4,6-dihydroxypyrimidine (10 mmol) in phosphoryl chloride (POCl₃, 20 mL).
-
Add N,N-dimethylformamide (DMF, 2.3 mL, 30 mmol) dropwise to the suspension while stirring.
-
Heat the reaction mixture at 90 °C for 2 hours. The suspension will gradually dissolve to form a clear solution.
-
After the reaction is complete, cool the mixture and pour it carefully onto crushed ice (100 g).
-
Extract the resulting aqueous solution with dichloromethane (DCM, 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure. This yields the crude intermediate, 5-butyl-4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine, which is used directly in the next step without further purification.
Causality: The use of the Vilsmeier-Haack-Arnold reagent, formed in situ from POCl₃ and DMF, serves a dual purpose. First, it acts as the chlorinating agent, converting the hydroxyl groups of the pyrimidine ring into more reactive chloro groups. Second, it protects the exocyclic amino group as a (dimethylamino)methylene, preventing unwanted side reactions during the aggressive chlorination step.
Stage 2: Deprotection and Isolation
-
Dissolve the crude residue from Stage 1 in a mixture of 99% ethanol (20 mL) and 37% aqueous hydrochloric acid (HCl, 2 mL).
-
Heat the mixture at 50 °C for 2 hours. A crystalline product will begin to precipitate.
-
Add water (30 mL) and stir the mixture vigorously for 10 minutes to ensure complete precipitation.
-
Filter the precipitated solid and wash sequentially with a water/ethanol mixture (1:1, 2 x 10 mL), a 5% aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL), and again with the water/ethanol mixture (1:1, 10 mL).
-
The final product, 5-butyl-4,6-dichloropyrimidin-2-amine, is obtained as a white solid with a reported yield of 87%.[3]
Causality: The acidic ethanol solution facilitates the hydrolytic cleavage of the (dimethylamino)methylene protecting group, regenerating the free amino group. The washing steps are crucial for removing any remaining acidic or basic impurities, yielding a product of high purity.
Synthetic Workflow Diagram
Caption: Two-stage synthesis of the target compound.
Biological Activity and Therapeutic Context
Substituted pyrimidines are a class of compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][3] The specific compound, 5-butyl-4,6-dichloropyrimidin-2-amine, has been evaluated for its effect on nitric oxide (NO) production in immune-activated cells.
Inhibition of Nitric Oxide Production
In an in vitro assay using mouse peritoneal cells, 5-butyl-4,6-dichloropyrimidin-2-amine was found to inhibit immune-activated NO production with an IC₅₀ value in the range of 9–36 µM.[3] This is significant because excessive NO production is a key factor in the pathophysiology of various inflammatory conditions. The ability to suppress this pathway without affecting cell viability suggests a potential anti-inflammatory therapeutic application.[3]
The dihydroxypyrimidine precursors were found to be completely devoid of this NO-inhibitory activity, highlighting the critical role of the dichlorinated pyrimidine core for biological function in this context.[3]
Mechanism of Action and Broader Potential
While the precise mechanism for NO inhibition by this compound remains to be elucidated, the dichloropyrimidine scaffold is a well-established pharmacophore in drug discovery.[3] Its utility often stems from its role as a "hinge-binder" in kinase enzymes, which are critical regulators of cellular signaling pathways implicated in cancer and inflammation.[2] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the substituents at the 2, 4, and 5 positions can be modified to achieve potency and selectivity.
Caption: Dichloropyrimidine scaffold as a kinase inhibitor.
Comparative Analysis of 5-Substituted Analogues
The study that characterized 5-butyl-4,6-dichloropyrimidin-2-amine also synthesized and tested several analogues with different substituents at the 5-position.[3] This allows for a preliminary structure-activity relationship (SAR) analysis.
| 5-Substituent | Yield (%) | Melting Point (°C) | NO Inhibition (IC₅₀) |
| Methyl | 71 | 189–190 | 9–36 µM range |
| Butyl | 87 | 169–170 | 9–36 µM range |
| Sec-butyl | 75 | 159–160 | 9–36 µM range |
| Phenyl | 71 | 193–195 | 9–36 µM range |
| Fluoro | - | - | 2 µM |
Data sourced from Česnek et al., 2015.[3]
Interestingly, while the alkyl and phenyl-substituted compounds all showed similar potency, the 5-fluoro analogue demonstrated significantly higher activity with an IC₅₀ of 2 µM. This suggests that a small, highly electronegative substituent at the 5-position may be particularly favorable for interaction with the biological target responsible for NO production.
Conclusion
5-Butyl-4,6-dichloro-2-pyrimidinamine is a well-characterized compound with a high-yield synthetic route and demonstrated anti-inflammatory potential through the inhibition of nitric oxide production. Its dichloropyrimidine core makes it a valuable intermediate for further chemical elaboration, enabling the exploration of structure-activity relationships. As part of the privileged pyrimidine class of heterocycles, this compound and its analogues represent promising starting points for the development of novel therapeutics, particularly in the fields of inflammation and oncology. Further research is warranted to elucidate its precise mechanism of action and to optimize its potency and selectivity for specific biological targets.
References
-
Česnek, M., Džubák, P., & Hajdúch, M. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Monatshefte für Chemie - Chemical Monthly, 146(7), 1141–1151. Available at: [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
- G.D. Searle & Co. (1965). Substituted pyrimidines. (Patent related to pyrimidine synthesis, contextually relevant).
-
Tse, B. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules, 24(21), 3824. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
